molecular formula C42H84N14O36S3 B000356 bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid CAS No. 3810-74-0

bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid

Cat. No.: B000356
CAS No.: 3810-74-0
M. Wt: 1457.4 g/mol
InChI Key: QTENRWWVYAAPBI-YCRXJPFRSA-N
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Description

Streptomycin sulfate is a broad-spectrum, water-soluble aminoglycoside antibiotic derived from Streptomyces griseus . As a critical tool in life science research, it primarily functions as a potent protein synthesis inhibitor. Its main mechanism of action involves irreversible binding to the 16S rRNA of the 30S ribosomal subunit. This binding leads to misreading of the genetic code during mRNA translation and disruption of the initiation complex, ultimately causing bacterial cell death. It is effective against a range of aerobic Gram-negative and some Gram-positive bacteria. In the laboratory, streptomycin sulfate has extensive applications. It is a standard component of antibiotic cocktails used in cell culture systems to prevent bacterial contamination. Furthermore, it is employed in molecular biology techniques during protein purification processes, where it aids in the precipitation and removal of nucleic acids. Beyond these routine uses, it serves as a selective agent in microbiology and genetics research and is a key molecule in studies investigating antibiotic resistance mechanisms, such as those conferred by mutations in the rpsL gene or ribosomal RNA methyltransferases. Researchers also utilize it in advanced drug delivery studies, such as developing niosomal formulations to enhance biofilm penetration and antimicrobial efficacy. This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

Key on ui mechanism of action

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis;  observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above.
The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug;  the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin.
During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue.
The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed;  it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry.
... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/

CAS No.

3810-74-0

Molecular Formula

C42H84N14O36S3

Molecular Weight

1457.4 g/mol

IUPAC Name

bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m00.../s1

InChI Key

QTENRWWVYAAPBI-YCRXJPFRSA-N

Isomeric SMILES

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

boiling_point

872.9∓75.0°C at 760 mmHg

Color/Form

Hygroscopic powder

melting_point

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate;  3810-74-0/

Other CAS No.

3810-74-0

physical_description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

3810-74-0 (sulfate (2:3) salt)

solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Preparation Methods

Phase 1: Mycelial Growth and Ammonia Release

The initial 24–48 hours involve rapid mycelial biomass accumulation. S. griseus secretes proteolytic enzymes, hydrolyzing soybean meal proteins to release ammonia, elevating medium pH to 7.5–8.0. Carbon sources from the meal sustain growth, while glucose utilization remains minimal. This phase establishes the metabolic foundation for antibiotic synthesis.

Phase 3: Cell Lysis and Process Termination

By day 7, carbohydrate depletion triggers autolysis of mycelia, releasing intracellular ammonia and elevating pH beyond 8.5. Streptomycin production ceases, necessitating immediate broth harvesting to prevent degradation.

Table 1: Fermentation Parameters Across Phases

ParameterPhase 1Phase 2Phase 3
Duration (days)1–23–56–7
pH Range7.5–8.07.6–8.0>8.5
Glucose ConsumptionLowHighDepleted
Streptomycin Yield<5%80–90%0%

Recovery and Purification

Post-fermentation broth undergoes multistep processing to isolate streptomycin sulfate:

Primary Recovery

  • Acidification and Filtration: Broth is acidified to pH 2.0–3.0 with sulfuric acid, precipitating proteins and cell debris. Vacuum filtration removes biomass, yielding a clarified solution.

  • Ion Exchange Chromatography: The filtrate passes through cationic resins (e.g., Amberlite IR-120), selectively binding streptomycin cations. Elution with 0.1N HCl releases streptomycin hydrochloride, which is neutralized to pH 6.5–7.0.

Crystallization and Drying

Eluates are concentrated under vacuum (60°C) to 20–30% solids. Methanol addition (1:2 v/v) precipitates crude streptomycin sulfate, which is redissolved and treated with acetone for final crystallization. The product is vacuum-dried at 40°C, achieving >98% purity.

Table 2: Recovery Efficiency by Step

StepYield LossPurity Increase
Filtration5–10%20–30%
Ion Exchange15–20%70–85%
Crystallization10–15%95–98%

Yield Optimization Strategies

Azoarylsulfonic Acid Additives

Incorporating 0.2–2.5 g/L azoarylsulfonic acid salts (e.g., Orange II dye) increases streptomycin yields by 50–100%. These compounds enhance membrane permeability, facilitating antibiotic efflux. Sodium salts of p-dimethylaminophenyl-azobenzenesulfonic acid show particular efficacy, reducing fermentation time to 5 days while maintaining titers of 15–20 g/L.

Medium Formulation Adjustments

Replacing glucose with cost-effective alternatives like molasses (10–12% sucrose content) reduces substrate costs by 40% without compromising yield. Supplementation with 0.1% magnesium sulfate improves S. griseus sporulation, enhancing culture vitality during prolonged fermentation.

Emerging Preparation Technologies

Nanoconjugation Techniques

Streptomycin sulfate conjugated to calcium phosphate-glutamate nanoparticles (CPG-S NPs) via sonication and stirring exhibits improved solubility. This method, utilizing 10 mg/mL streptomycin solutions, achieves 85–90% drug loading efficiency, enabling controlled-release formulations.

Continuous Fermentation Systems

Pilot-scale reactors with cell recycling membranes sustain productivities of 0.8–1.2 g/L/h, outperforming batch processes (0.3–0.5 g/L/h). Membrane retention of mycelia allows continuous operation for 14–21 days, reducing downtime .

Chemical Reactions Analysis

Potassium Iodate-Mediated Oxidation

Streptomycin sulfate reacts with potassium iodate (KIO₃) under acidic conditions to form a carboxylic acid derivative. This reaction involves:

  • Mechanism : Oxidation of the methyl group in streptomycin to a -COOH group, followed by iodide (I⁻) oxidation to triiodide (I₃⁻), which absorbs at 353 nm .
  • Kinetics :
    • Pseudo-first-order dependence on streptomycin concentration.
    • Activation parameters :
      ParameterValue
      ΔH (kJ/mol)-34.41
      ΔS (J/mol·K)-62.3
      ΔG (kJ/mol)-15.2 (298 K)

Fenton-Like Reaction with Cu(II)/H₂O₂

In phosphate buffer (pH 7.4), streptomycin undergoes hydroxyl radical (HO- )-mediated degradation catalyzed by Cu(II) and H₂O₂:

  • Products : Yellow-colored derivative (λ_max = 322 nm) .
  • Kinetic Profile :
    • Rate equation: Rate = k[Streptomycin][H₂O₂][Cu(II)]
    • Optimal conditions :
      ParameterOptimal Value
      [Cu(II)]2.67 × 10⁻⁵ mol/dm³
      [H₂O₂]2.00 × 10⁻² mol/dm³
      Temperature25°C

Environmental Degradation

Streptomycin sulfate degrades in non-sterile soil and water via microbial action:

  • Primary degradates : Methylamine and CO₂ .
  • Half-life : 2–3 weeks in soil (pH 6–8.1) .
  • Adsorption : Increased immobilization in clay-rich soils (K_oc = 1,780 mL/g) .

pH-Dependent Stability

Aqueous decomposition follows pseudo-unimolecular kinetics across pH 1.5–9.2 :

pH RangeDegradation Rate Constant (k, h⁻¹)
1.5–3.00.012–0.025
4.0–7.00.005–0.008
8.0–9.20.015–0.030

Electrochemical Oxidation

At pH 7.0, streptomycin undergoes electrooxidation on modified electrodes (e.g., OB/SNPs/GO/SPE):

  • Peak potential : +0.45 V (vs. Ag/AgCl) .
  • Sensitivity : 2.625 × 10⁻¹ µA/µM (detection limit = 0.17 nM) .

Reactivity with Metal Ions

  • Catalytic Interference : Fe²⁺, Mn²⁺, and Co²⁺ accelerate oxidation via radical pathways .
  • Chelation : Forms stable complexes with Cu(II) (e.g., Cu₂(St)Cl₄) .

Structural Modifications

  • Reduction : Sodium borohydride (NaBH₄) reduces streptomycin to dihydrostreptomycin .
  • Acid Hydrolysis : Breaks glycosidic bonds at pH < 2, yielding streptidine and streptose derivatives .

Key Research Findings

  • Oxidation Efficiency : Streptomycin’s oxidation by KIO₃ achieves 95% recovery in pharmaceutical formulations .
  • Environmental Persistence : Adsorbs strongly to organic matter, reducing bioavailability but increasing soil retention .
  • Thermal Stability : Lyophilized forms retain >90% potency for 24 months at 37°C .

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action:
Streptomycin sulfate functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death .

Clinical Use:

  • Tuberculosis Treatment: Streptomycin is a key component in the treatment of tuberculosis (TB). A study demonstrated that a dosage of 70 mg/kg significantly reduced lung bacterial counts in guinea pigs infected with Mycobacterium tuberculosis, saving the animals from acute TB-related death during the initial treatment phase .
  • In Vitro Antimicrobial Susceptibility Testing: It is commonly used in susceptibility tests against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are crucial for determining effective dosages for treatment .

Niosomal Formulations:
Recent research has shown that encapsulating streptomycin sulfate in niosomes enhances its antimicrobial efficacy. Niosome-encapsulated streptomycin demonstrated significantly higher activity against bacterial strains compared to the free drug, with a notable reduction in cytotoxicity towards human cells .

Formulation MIC Reduction Cytotoxicity
Free StreptomycinStandardModerate
Niosome-Encapsulated4-8 fold decreaseNegligible

Cancer Research Applications

Streptomycin sulfate has emerged as a potential agent in cancer research due to its ability to down-regulate microRNA (miRNA) levels. Specifically, it inhibits miR-21, which is often overexpressed in various cancers and linked to tumor proliferation and metastasis .

Case Study:
In studies involving MCF-7 breast cancer cells, streptomycin sulfate effectively reduced cell growth by targeting pre-miRNA and blocking Dicer enzyme function, crucial for miRNA maturation .

Cell Culture and Molecular Biology

Streptomycin sulfate is frequently employed as a selective agent in cell culture applications to prevent bacterial contamination. Recommended concentrations vary based on application:

  • Molecular Biology: 25-50 µg/mL
  • Cell Culture: 100 mg/L
  • Embryo Culture: 50 mg/L .

Safety and Toxicity Studies

While streptomycin sulfate is effective against various pathogens, its use is not without risks. Studies have indicated potential neurotoxicity associated with high doses or prolonged use. Research involving animal models has shown that while initial treatments are effective, prolonged exposure can lead to diminished efficacy and potential resistance development .

Regulatory Aspects

Streptomycin sulfate has undergone extensive evaluation for safety and efficacy by regulatory agencies. Chronic feeding studies in rats indicated that it does not have carcinogenic potential, reinforcing its safety profile when used appropriately .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC) Comparisons

Compound Target Pathogen MIC (μg/mL) Reference
Streptomycin sulfate Ralstonia solanacearum 6.25
Streptomycin sulfate Staphylococcus aureus 8.0
Norfloxacin Xanthomonas oryzae 12.5
Quinoline derivative Xanthomonas oryzae 3.12–6.25
γ-Mangostin Ralstonia solanacearum 6.25
Daptomycin Gram-positive pathogens 0.5–4.0
  • Quinoline derivatives: Exhibit 4–8-fold lower MIC values than streptomycin sulfate against Xanthomonas oryzae, demonstrating superior potency .
  • γ-Mangostin : Shows comparable MIC to streptomycin sulfate against R. solanacearum but delays disease progression more effectively in plants .
  • Daptomycin : A lipopeptide antibiotic with lower MIC values for Gram-positive bacteria, preferred in clinical settings due to reduced resistance .

Mechanism and Resistance

  • Aminoglycosides (e.g., Kanamycin): Share ribosomal targeting but differ in binding sites. Streptomycin resistance arises from rpsL gene mutations altering the S12 protein, whereas kanamycin resistance involves enzymatic modification .
  • Fluoroquinolones (e.g., Norfloxacin): Inhibit DNA gyrase, a distinct mechanism from ribosomal disruption. This reduces cross-resistance with aminoglycosides .

Table 2: Toxicity Profiles

Compound Ototoxicity Nephrotoxicity Sensitization Potential
Streptomycin sulfate High Moderate Weak (dermal)
Gentamicin High High Moderate
Daptomycin None Low None reported
  • Streptomycin sulfate : Causes dose-dependent vestibular toxicity in animal models (e.g., equilibrium impairment in chicks at 400–1,200 mg/kg) .
  • Niosome-loaded streptomycin : Reduces cytotoxicity by 4–8-fold compared to free streptomycin sulfate in human fibroblast assays .

Solubility and Stability

  • Streptomycin sulfate : Stable in aqueous solutions (pH 3–7) for 2–4 weeks but degrades in acidic/alkaline conditions .
  • Chloramphenicol : Lipid-soluble, enabling broader tissue penetration but with higher myelotoxicity risk .

Agricultural vs. Clinical Use

  • Streptomycin sulfate : Approved for organic farming in some regions (e.g., Agri-mycin 17) but restricted in others due to antibiotic resistance concerns .
  • Copper-based bactericides : Preferred in agriculture for lower resistance risk but lack systemic activity .

Research Advancements

  • Niosomal delivery: Encapsulation in non-ionic surfactant vesicles enhances streptomycin sulfate’s antimicrobial activity 4–8-fold and reduces MBC values .
  • Magnetic microspheres : PLA-PEG microspheres enable controlled release over 7 days, improving bioavailability for targeted therapies .

Q & A

Basic: What experimental methods are used to confirm streptomycin sulfate’s mechanism of action in inhibiting bacterial protein synthesis?

Answer:
Streptomycin sulfate binds to the 30S ribosomal subunit, specifically the S12 protein, causing mRNA misreading and inhibiting translocation. To validate this:

  • Minimum Inhibitory Concentration (MIC) assays determine bacterial susceptibility .
  • Ribosomal binding studies (e.g., radiolabeled streptomycin) quantify binding affinity to the 30S subunit .
  • Translational inhibition assays measure disruption of polypeptide chain elongation using cell-free systems .

Advanced: How can researchers differentiate between streptomycin resistance caused by rpsL mutations versus enzymatic modification (e.g., aminoglycoside phosphotransferases)?

Answer:

  • Genetic analysis : Amplify and sequence the rpsL gene to identify mutations (e.g., K42R substitution) .
  • Enzymatic assays : Detect phosphotransferase activity via HPLC to quantify phosphorylated streptomycin derivatives .
  • Phenotypic comparison : Compare MIC values in strains with known resistance mechanisms using gradient diffusion strips .

Basic: What are the critical parameters for preparing streptomycin sulfate stock solutions to ensure stability in cell culture experiments?

Answer:

  • Solubility : Dissolve in sterile water (50 mg/mL; pH 6–7) .
  • Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent hydrolysis .
  • Activity validation : Test stock solutions against reference strains (e.g., E. coli ATCC 25922) to confirm potency .

Advanced: How can release kinetics of streptomycin sulfate from biocomposite materials (e.g., DCPD-Na-M) be quantified and modeled?

Answer:

  • In vitro release assays : Use HPLC or UV-Vis spectroscopy to measure drug concentration in eluents over time .
  • Kinetic modeling : Apply Higuchi or Korsmeyer-Peppas models to analyze diffusion mechanisms .
  • Bioactivity validation : Post-release, test eluents against Mycobacterium tuberculosis to confirm retained efficacy .

Basic: How should researchers address discrepancies in MIC values for streptomycin sulfate across different bacterial strains?

Answer:

  • Standardize testing conditions : Use CLSI/EUCAST guidelines for agar dilution or broth microdilution .
  • Control strains : Include reference strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay consistency .
  • Statistical analysis : Apply ANOVA to identify significant variations caused by inoculum size or growth media .

Advanced: What methodologies are recommended for detecting low-abundance impurities in streptomycin sulfate batches (e.g., streptidine derivatives)?

Answer:

  • Chromatographic separation : Use ion-pair reversed-phase HPLC with PFPA (pentadecafluorooctanoic acid) for high-resolution impurity profiling .
  • Mass spectrometry : Perform LC-MS/MS to identify structural analogs and quantify their concentrations .
  • Bioassay cross-check : Compare impurity-containing batches with USP-grade standards in cytotoxicity assays .

Basic: What ethical and methodological considerations apply when designing in vivo studies using streptomycin sulfate for tuberculosis models?

Answer:

  • Ethical compliance : Obtain IACUC approval; justify animal numbers via power analysis .
  • Dosage optimization : Conduct pharmacokinetic studies to determine therapeutic indices and nephrotoxicity thresholds .
  • Control groups : Include untreated and vehicle-control cohorts to isolate drug-specific effects .

Advanced: How can transcriptomic analysis elucidate streptomycin-induced stress responses in persister bacterial cells?

Answer:

  • RNA sequencing : Profile gene expression in persisters vs. normal cells post-treatment .
  • Pathway enrichment : Use tools like STRING or KEGG to map upregulated stress-response pathways (e.g., SOS response) .
  • Validation : Knock out key genes (e.g., recA) and assess persistence rates via time-kill assays .

Key Notes

  • Methodological Focus : Emphasized experimental design, validation, and statistical rigor.
  • Contradiction Management : Addressed conflicts in MIC data via standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid
Reactant of Route 2
bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid

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